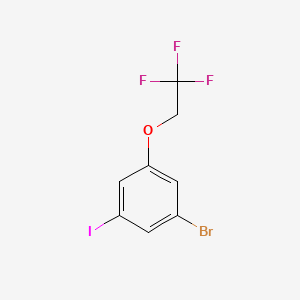
4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C11H11BrO2. It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and a methoxyethoxy substituent. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethynyl-1-(2-methoxyethoxy)benzene using bromine or a bromine-containing reagent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through techniques like recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, while in coupling reactions, a new carbon-carbon bond is formed, linking the benzene ring to another organic group.
科学的研究の応用
4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of probes for studying biological processes.
Industry: Used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. For example, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium complex that facilitates the formation of new carbon-carbon bonds . The ethynyl group can also participate in reactions that form conjugated systems, enhancing the compound’s reactivity.
類似化合物との比較
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but lacks the ethynyl group.
2-Bromoethyl methyl ether: Contains a bromine atom and an ether group but differs in the overall structure.
Uniqueness
4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it valuable for specific synthetic applications and research studies.
特性
IUPAC Name |
4-bromo-2-ethynyl-1-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-3-9-8-10(12)4-5-11(9)14-7-6-13-2/h1,4-5,8H,6-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAIQHFERFQBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone](/img/structure/B8231854.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone](/img/structure/B8231855.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methoxyphenyl)methanone](/img/structure/B8231857.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone](/img/structure/B8231861.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone](/img/structure/B8231866.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone](/img/structure/B8231872.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-chlorophenyl)methanone](/img/structure/B8231879.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone](/img/structure/B8231892.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone](/img/structure/B8231897.png)




